4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde
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Overview
Description
4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde is a chemical compound with the molecular formula C13H24O2Si. It is a derivative of oxane, featuring a tert-butyl(dimethyl)silyl group and a carbaldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used as precursors to biologically active natural products like indiacen a and indiacen b .
Mode of Action
Related compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s worth noting that similar compounds play a significant role in the synthesis of biologically active natural products .
Result of Action
Related compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in an anhydrous solvent like methylene chloride . The aldehyde group is introduced through formylation reactions using reagents like n-butyllithium and dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and formylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Oxidation: 4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carboxylic acid.
Reduction: 4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-methanol.
Substitution: 4-Hydroxyoxane-4-carbaldehyde.
Scientific Research Applications
4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde is utilized in various scientific research applications:
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates and intermediates.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-[(Tert-butyl(dimethyl)silyl)oxy]benzaldehyde: Similar in structure but with a benzene ring instead of an oxane ring.
(Tert-butyl(dimethylsilyloxy)acetaldehyde: Features a similar silyl protection but with an acetaldehyde group.
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde is unique due to its combination of an oxane ring and a tert-butyl(dimethyl)silyl-protected aldehyde group. This structure provides specific reactivity and protection that is valuable in synthetic organic chemistry .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(10-13)6-8-14-9-7-12/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFQQWYBLGSQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCOCC1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-34-3 |
Source
|
Record name | 4-[(tert-butyldimethylsilyl)oxy]oxane-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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